Cas no 944902-50-5 ([4-(trifluoromethyl)pyrimidin-2-yl]methanamine)
![[4-(trifluoromethyl)pyrimidin-2-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/944902-50-5x500.png)
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- (4-(Trifluoromethyl)pyrimidin-2-yl)methanamine
- [4-(trifluoromethyl)pyrimidin-2-yl]methanamine
- EN300-254559
- AKOS012621934
- 944902-50-5
- AB59207
- SCHEMBL1509561
- FT-0726176
- CS-0056595
- OCSRVUPTMKFXGM-UHFFFAOYSA-N
- P10961
- DA-40275
-
- MDL: MFCD10697189
- インチ: InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H,3,10H2
- InChIKey: OCSRVUPTMKFXGM-UHFFFAOYSA-N
- ほほえんだ: c1cnc(nc1C(F)(F)F)CN
計算された属性
- せいみつぶんしりょう: 177.05138169g/mol
- どういたいしつりょう: 177.05138169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 188.8±40.0 °C at 760 mmHg
- フラッシュポイント: 68.0±27.3 °C
- じょうきあつ: 0.6±0.4 mmHg at 25°C
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T900085-100mg |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride |
944902-50-5 | 100mg |
$ 275.00 | 2022-06-02 | ||
Enamine | EN300-254559-2.5g |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
Enamine | EN300-254559-0.05g |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 95% | 0.05g |
$624.0 | 2024-06-19 | |
Chemenu | CM308115-1g |
(4-(Trifluoromethyl)pyrimidin-2-yl)methanamine |
944902-50-5 | 95% | 1g |
$457 | 2024-07-19 | |
Enamine | EN300-254559-5g |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 5g |
$2152.0 | 2023-09-14 | ||
Enamine | EN300-254559-1g |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 1g |
$743.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127235-500mg |
[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 98% | 500mg |
¥4752.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2866-1g |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 95% | 1g |
¥4745.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2866-5g |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 95% | 5g |
¥14234.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2866-100.0mg |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine |
944902-50-5 | 95% | 100.0mg |
¥1089.0000 | 2024-07-19 |
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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[4-(trifluoromethyl)pyrimidin-2-yl]methanamineに関する追加情報
Professional Introduction to [4-(trifluoromethyl)pyrimidin-2-yl]methanamine (CAS No. 944902-50-5)
[4-(trifluoromethyl)pyrimidin-2-yl]methanamine, a compound with the CAS number 944902-50-5, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine derivatives class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.
The structural framework of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine incorporates a trifluoromethyl group at the 4-position of the pyrimidine ring, which is a key feature contributing to its unique chemical properties and biological interactions. The presence of this group enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug development.
In recent years, pyrimidine derivatives have been extensively studied for their role in various pharmacological targets, including kinases, receptors, and enzymes. The [4-(trifluoromethyl)pyrimidin-2-yl]methanamine molecule has shown promise in preclinical studies as a potential lead compound for developing novel therapeutic agents. Its ability to interact with biological targets at the molecular level makes it a valuable candidate for further investigation.
One of the most compelling aspects of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine is its potential application in oncology research. The trifluoromethyl group is known to modulate the electronic properties of molecules, thereby influencing their binding affinity and efficacy. This feature has been leveraged in the design of small-molecule inhibitors targeting cancer-related pathways. Recent studies have demonstrated that compounds with similar structural motifs can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines.
Furthermore, the pyrimidine core of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine is a well-established pharmacophore in drug discovery. Pyrimidine derivatives have been successfully incorporated into drugs that treat conditions such as HIV/AIDS, hepatitis B, and certain types of cancer. The versatility of this heterocyclic system allows for modifications that can fine-tune its biological activity, making it a flexible platform for medicinal chemists.
The synthesis of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for scalability, which is crucial for industrial applications.
From a computational chemistry perspective, the molecular properties of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine have been extensively analyzed using various modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of analogs with enhanced pharmacological properties. Molecular dynamics simulations have also been employed to study its interactions with biological targets at an atomic level.
The pharmacokinetic profile of [4-(trifluoromethyl)pyrimidin-2-yl]methanamine is another area of interest. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models. Its moderate solubility in both aqueous and lipid environments suggests potential for oral administration, which would be advantageous for therapeutic applications.
In conclusion, [4-(trifluoromethyl)pyrimidin-2-yl]methanamine (CAS No. 944902-50-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for pyrimidine derivatives, compounds like [4-(trifluoromethyl)pyrimidin-2-yl]methanamine are poised to play a significant role in addressing unmet medical needs.
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